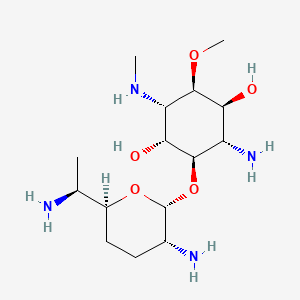
Fortimicin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fortimicin B is an amino sugar.
Scientific Research Applications
Antibacterial Properties
Fortimicin B is recognized for its broad-spectrum antibacterial activity, although it is generally considered less potent than its counterpart, Fortimicin A. Research indicates that this compound exhibits activity against a variety of Gram-positive and Gram-negative bacteria, albeit with weaker efficacy compared to other aminoglycosides like gentamicin and amikacin .
Table 1: Comparative Antibacterial Activity of this compound
| Bacteria Type | MIC (µg/ml) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 256 | Moderate |
| Escherichia coli | >500 | Low |
| Pseudomonas aeruginosa | >2,500 | Very Low |
| Enterobacteriaceae | 6.2 | Moderate |
This compound's effectiveness is enhanced in alkaline environments, which contributes to its bactericidal action . It has been shown to inhibit protein synthesis in bacteria by interfering with ribosomal functions, similar to other aminoglycosides .
Synergistic Effects
This compound has demonstrated synergistic effects when used in combination with beta-lactam antibiotics. For instance, studies have shown that the combination of Fortimicin A (more potent than this compound) with carbenicillin significantly increases the rate of bacterial killing against Pseudomonas aeruginosa . This synergy suggests that this compound could be effectively utilized in combination therapies to enhance antibacterial efficacy.
Table 2: Synergistic Effects with Beta-Lactam Antibiotics
| Antibiotic Combination | Result |
|---|---|
| Fortimicin A + Carbenicillin | Increased bacterial killing rate |
| Fortimicin A + Piperacillin | Enhanced inhibitory activity |
Derivatives and Enhanced Activity
Research has led to the development of several derivatives of this compound that exhibit improved stability and antibacterial activity. For example, 4-N-substituted derivatives have shown enhanced properties even under alkaline conditions . These modifications allow for a broader application scope in treating resistant bacterial infections.
Table 3: Properties of this compound Derivatives
| Derivative Type | Stability | Antibacterial Activity |
|---|---|---|
| 4-N-alkyl-fortimicin B | High | Enhanced against resistant strains |
| 4-N-hydantoyl this compound | Moderate | Comparable to original this compound |
Clinical Applications and Case Studies
Clinical studies have explored the use of this compound in treating infections caused by antibiotic-resistant strains. For instance, a study involving clinical isolates demonstrated that while this compound alone had limited efficacy, its use in combination with other agents significantly improved outcomes against resistant Escherichia coli strains .
Properties
CAS No. |
54783-95-8 |
|---|---|
Molecular Formula |
C15H32N4O5 |
Molecular Weight |
348.44 g/mol |
IUPAC Name |
(1S,2S,3R,4R,5S,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol |
InChI |
InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10-,11-,12+,13+,14+,15+/m0/s1 |
InChI Key |
WFMQYKIRAVMXSU-LCVFDZPESA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)NC)OC)O)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N |
Key on ui other cas no. |
54783-95-8 |
Synonyms |
fortimicin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















